

Technical Monograph: *p*-tert-Butylphenyl Chloroformate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *p*-tert-Butylphenyl chloroformate

CAS No.: 33129-84-9

Cat. No.: B1604782

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Advanced Reagent Profile for Organic Synthesis & Peptide Chemistry

Executive Summary

***p*-tert-Butylphenyl chloroformate** (PTBPC) is a specialized aryl chloroformate reagent utilized primarily in the activation of carboxylic acids and the protection of nucleophilic amines. Distinct from alkyl chloroformates (e.g., tert-butyl chloroformate or Boc-Cl), PTBPC introduces a *p*-tert-butylphenyl carbonate moiety.

Its chemical value lies in the leaving group characteristics of the *p*-tert-butylphenol generated upon nucleophilic attack. The tert-butyl group confers significant lipophilicity, ensuring that both the reagent and its resulting mixed carbonate intermediates remain soluble in non-polar organic solvents (e.g., Dichloromethane, Toluene) where simple phenyl esters might precipitate. This guide details its physiochemical properties, mechanistic behavior, and a validated protocol for mixed carbonate synthesis.

Physiochemical Profile

Property	Data
Chemical Name	p-tert-Butylphenyl chloroformate; Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester
CAS Number	33129-84-9
Molecular Formula	
Molecular Weight	212.67 g/mol
Physical State	Colorless to pale yellow liquid (may crystallize at low temperatures)
Boiling Point	~120°C (at reduced pressure); Decomposes at atmospheric pressure
Solubility	Soluble in DCM, THF, Ethyl Acetate, Toluene; Hydrolyzes in water
Density	~1.1 g/mL
Stability	Moisture sensitive; decomposes to HCl, , and p-tert-butylphenol

Mechanistic Reactivity

The reactivity of PTBPC is governed by the

(Base-catalyzed Acyl Cleavage, bimolecular) mechanism. Unlike alkyl chloroformates, the phenoxide group acts as an electron-withdrawing group (EWG) via induction, increasing the electrophilicity of the carbonyl carbon.

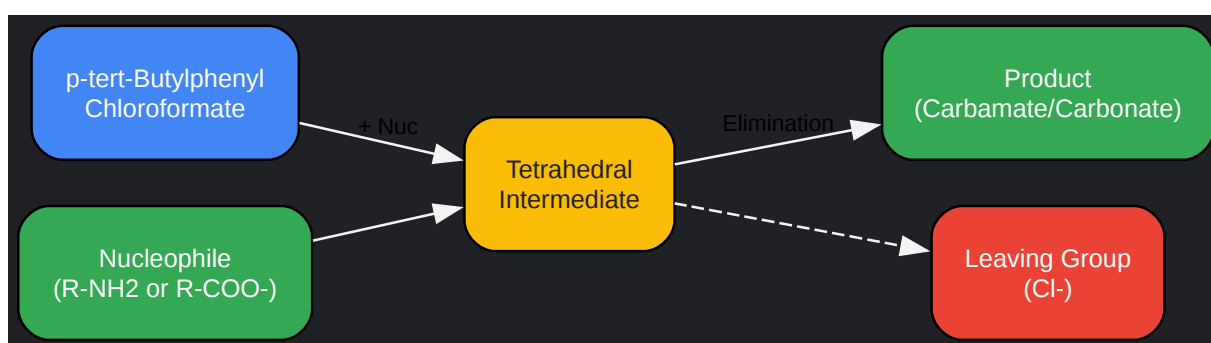
Core Mechanism: Nucleophilic Substitution

When reacting with a nucleophile (e.g., a carboxylate anion or amine), the reaction proceeds via an addition-elimination pathway:

- **Nucleophilic Attack:** The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Elimination: The chloride ion (), being a superior leaving group to the phenoxide, is expelled first.
- Result: Formation of a Mixed Carbonate (if reacting with acid) or Carbamate (if reacting with amine).

Note on Mixed Carbonates: If used to activate an amino acid (Reaction A), the resulting mixed carbonate is stable enough to be isolated but reactive enough to undergo a second nucleophilic attack by an amine (Reaction B), expelling p-tert-butylphenol.



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Figure 1: General mechanistic pathway for the reaction of PTBPC with nucleophiles.

Synthetic Applications

A. Preparation of Activated Mixed Carbonates

PTBPC is superior to Ethyl Chloroformate in peptide coupling when solubility is a limiting factor. The p-tert-butylphenyl mixed carbonates are often crystalline solids that dissolve easily in organic solvents, facilitating purification and subsequent coupling reactions.

B. N-Protection of Amines

It can introduce the p-tert-butylphenoxycarbonyl (Boc-Ph) group. While less acid-labile than the standard Boc group, it offers orthogonality in specific multi-step syntheses where stability against mild acid is required.

C. Polymerization Initiators

Used in the synthesis of peroxy carbonates, which serve as radical initiators for polymerization processes.

Experimental Protocol: Synthesis of a Mixed Carbonate

Objective: Synthesis of p-tert-butylphenyl (N-protected-aminoacyl) carbonate. This "activated ester" can subsequently be reacted with a second amino acid to form a peptide bond.

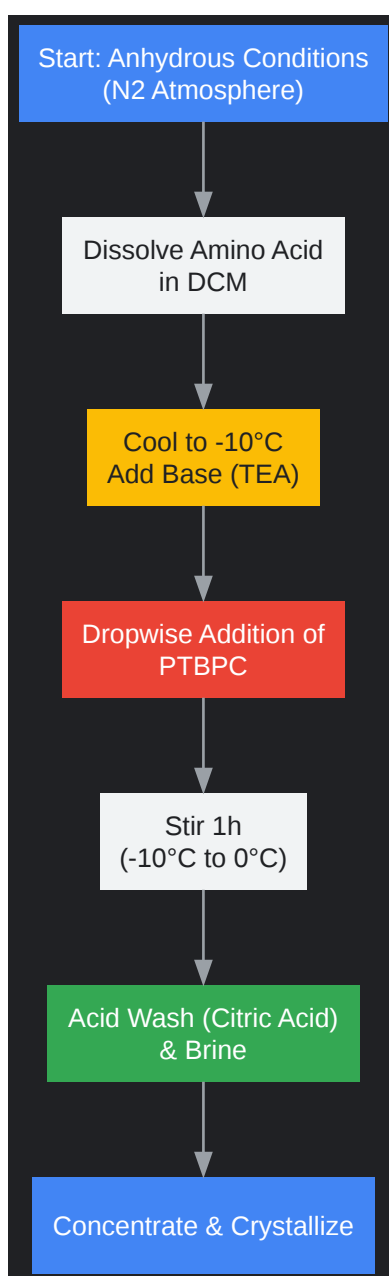
Reagents:

- N-Protected Amino Acid (1.0 eq)
- **p-tert-Butylphenyl Chloroformate** (1.05 eq)
- Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 eq)
- Dichloromethane (DCM) (Anhydrous)

Protocol:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen ().
- Solvation: Dissolve the N-protected amino acid in anhydrous DCM (0.2 M concentration).
- Base Addition: Add TEA (1.0 eq) via syringe. Cool the mixture to -10°C using an ice/salt bath. Critical: Low temperature prevents the premature decomposition of the mixed anhydride/carbonate.
- Reagent Addition: Add **p-tert-Butylphenyl chloroformate** (1.05 eq) dropwise over 10 minutes.
 - Observation: A white precipitate (TEA·HCl) may form immediately.
- Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C over 1 hour.
- Quench/Workup:

- Dilute with cold DCM.
- Wash sequentially with ice-cold 5% Citric Acid (removes amine salts), Water, and Brine.
- Dry organic layer over
- .
- Isolation: Concentrate in vacuo below 30°C. The residue can often be recrystallized from Hexane/EtOAc.



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Figure 2: Step-by-step workflow for the synthesis of activated mixed carbonates using PTBPC.

Handling & Safety (E-E-A-T)

- Corrosivity: PTBPC hydrolyzes rapidly to release Hydrogen Chloride (HCl) gas. All handling must occur in a functioning fume hood.
- Pressure Hazard: Do not store in sealed glass containers at room temperature for extended periods. Decomposition can pressurize the vessel with .
- PPE: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat are mandatory.
- Spill Management: Neutralize spills with a dilute solution of sodium carbonate or sodium bicarbonate before absorbing with inert material (vermiculite).

References

- PubChem. (n.d.).^{[1][2][3]} Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester (CAS 33129-84-9).^[1] National Library of Medicine.^[3] Retrieved January 28, 2026, from [\[Link\]](#)
- Castro, E. A., et al. (2004). "Aminolysis of Aryl Chlorothionoformates." *The Journal of Organic Chemistry*, 69(15).

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Sources

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- [2. Bis\(p-tert-butylphenyl\) phenyl phosphate | C26H31O4P | CID 66997 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. m-tert-Butylphenyl chloroformate | C11H13ClO2 | CID 3016477 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Monograph: p-tert-Butylphenyl Chloroformate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604782/docs#technical-monograph-p-tert-butylphenyl-chloroformate\]](https://www.benchchem.com/product/b1604782/docs#technical-monograph-p-tert-butylphenyl-chloroformate)

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